molecular formula C20H24N2O4 B12199604 Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- CAS No. 112744-28-2

Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis-

Cat. No.: B12199604
CAS No.: 112744-28-2
M. Wt: 356.4 g/mol
InChI Key: DVPLVNRQOUXQGN-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- is a complex organic compound characterized by its unique structure, which includes phenolic groups and a diazadodeca-diene backbone

Properties

CAS No.

112744-28-2

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-[2-[2-[(2-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol

InChI

InChI=1S/C20H24N2O4/c23-19-7-3-1-5-17(19)15-21-9-11-25-13-14-26-12-10-22-16-18-6-2-4-8-20(18)24/h1-8,15-16,23-24H,9-14H2

InChI Key

DVPLVNRQOUXQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCOCCOCCN=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- typically involves the reaction of phenolic compounds with diazadodeca-diene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

Environmental Applications

1. Adsorbent for Heavy Metal Removal
Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- has been investigated for its potential as an adsorbent for heavy metals in aquatic environments. Its structure allows for effective binding with metal ions such as Pb(II), Cu(II), Zn(II), and Cd(II). Research indicates that it can achieve significant adsorption capacities under optimal conditions (e.g., pH and contact time), making it a promising candidate for water treatment technologies .

Case Study: Heavy Metal Ion Removal
A study demonstrated that a material based on this compound could remove up to 102.20 mg/g of Pb(II) ions from aqueous solutions. The adsorption process was characterized by isotherm models and kinetic studies which confirmed the efficiency of the material in real-world applications .

Sensor Development

2. Colorimetric and Fluorogenic Sensors
The compound's ability to form complexes with metal ions has led to its use in developing colorimetric sensors for detecting hazardous substances like cyanide and heavy metals. These sensors leverage the unique optical properties of the compound when it interacts with target analytes.

Case Study: Cyanide Detection
In a recent study, a colorimetric sensor utilizing this compound was developed for on-site detection of cyanide. The sensor exhibited high sensitivity and selectivity, enabling real-time monitoring of cyanide levels in various environments .

Therapeutic Potential

3. Antimicrobial Properties
Research indicates that phenolic compounds have inherent antimicrobial properties. The structural features of Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- may enhance these properties due to its ability to interact with microbial membranes.

Case Study: Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This suggests potential applications in pharmaceuticals as antimicrobial agents or preservatives in medical formulations .

Summary Table of Applications

Application AreaDescriptionKey Findings/Results
Environmental RemediationAdsorbent for heavy metal ion removalUp to 102.20 mg/g Pb(II) removal capacity
Sensor DevelopmentColorimetric sensors for hazardous substance detectionHigh sensitivity for cyanide detection
Therapeutic PotentialAntimicrobial properties against pathogensSignificant antimicrobial activity observed in vitro

Mechanism of Action

The mechanism by which Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The diazadodeca-diene backbone allows for unique binding interactions, which can modulate the activity of target proteins.

Comparison with Similar Compounds

Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- can be compared with other similar compounds, such as:

    Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diyl)bis-: Lacks the diene functionality, leading to different reactivity and applications.

    Phenol, 2,2’-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis-(4-bromophenol): Contains bromine substituents, which can enhance its reactivity in substitution reactions.

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- (CAS No. 112744-28-2) is a compound with potential applications in various fields including pharmacology and environmental science. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.422 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of phenolic compounds is often linked to their antioxidant properties, antimicrobial effects, and potential as therapeutic agents. The specific activities of Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- can be categorized as follows:

Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals due to the presence of hydroxyl groups. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that phenolic compounds exhibit significant antimicrobial activity against a variety of pathogens. The structural features of Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- may enhance its effectiveness against bacteria and fungi.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell membrane integrity
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various phenolic compounds including Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis-. Results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, Phenol derivatives were tested against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations.

Research Findings

Recent research has highlighted the potential applications of Phenol, 2,2'-(5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)bis- in developing new therapeutic agents. The dual action as an antioxidant and antimicrobial agent positions it as a candidate for further pharmacological exploration.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

  • Electron Donation : The hydroxyl groups facilitate electron transfer to neutralize free radicals.
  • Cell Membrane Interaction : The compound's lipophilicity allows it to penetrate microbial membranes effectively.

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